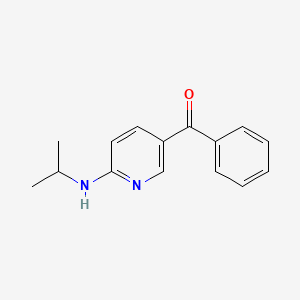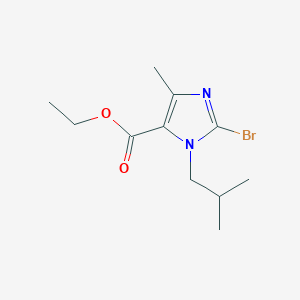
Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom, an isobutyl group, and a methyl group attached to the imidazole ring, along with an ethyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a precursor imidazole compound. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the imidazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2-azido-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate or 2-thiocyanato-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate.
Oxidation Products: Compounds with oxidized functional groups, such as carboxylic acids or ketones.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate
- 2-Bromo-1-methyl-1H-imidazole
- Ethyl 2-bromo-1H-imidazole-5-carboxylate
Uniqueness
Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate is unique due to the presence of the isobutyl and methyl groups, which can significantly influence its chemical properties and biological activities. These substituents can affect the compound’s solubility, stability, and reactivity, making it distinct from other similar imidazole derivatives.
Eigenschaften
Molekularformel |
C11H17BrN2O2 |
|---|---|
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
ethyl 2-bromo-5-methyl-3-(2-methylpropyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C11H17BrN2O2/c1-5-16-10(15)9-8(4)13-11(12)14(9)6-7(2)3/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
QDYGICFQRZFUQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(N1CC(C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
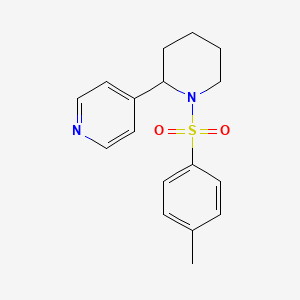
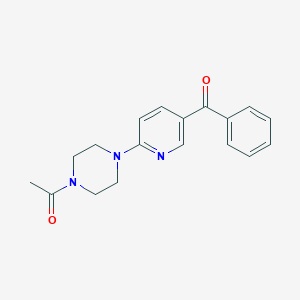
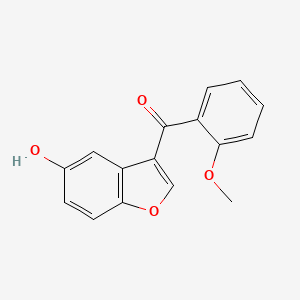
![5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11801904.png)
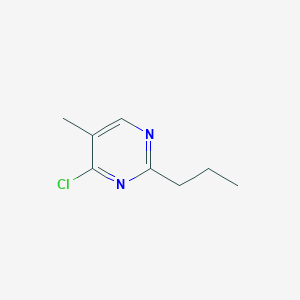
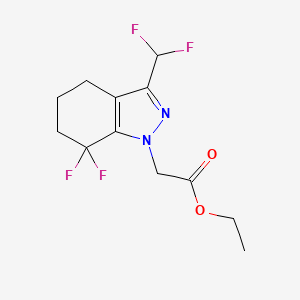
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)


